4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid
Overview
Description
“4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid” is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound that has a wide variety of medicinal applications . It has been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For example, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Indazole-containing compounds have been found to have a broad range of chemical and biological properties . The activity of these compounds can increase when two substituents are present in o- and p-position .
Physical And Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis and Chemical Properties
Reactions and Derivatives : Aroylpyruvic acids and their methyl esters react with o-aminophenyldiphenylmethanol to form derivatives including 4-aryl-2-[2-(1-hydroxydiphenylmethyl)phenylamino]-4-oxobut-2-enoic acids. These undergo intramolecular heterocyclization to afford substituted 4,5-dihydrobenzo[e][1,4]oxazepin-3(1H)-ones (Kolotova et al., 1998).
Complex Formation : New complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with selected transition metal ions were synthesized. Their magnetic and thermal properties were studied, providing insight into their potential use in various applications (Ferenc et al., 2017).
Biological Applications
Neuroprotective Agents : A series of derivatives were synthesized as potent inhibitors of kynurenine-3-hydroxylase. These compounds are significant as they prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, which has implications in neuroprotection (Drysdale et al., 2000).
Antimicrobial and Analgesic Activities : Various substituted derivatives exhibit moderate anti-inflammatory, analgesic, and antimicrobial activities. This highlights their potential in developing new therapeutic agents (Pulina et al., 2009).
Material Science
- Synthesis of Heterocyclic Compounds : These compounds serve as key starting materials for synthesizing various heterocycles, demonstrating their utility in material science (El-Hashash et al., 2015).
Safety And Hazards
Future Directions
Given the wide range of biological activities associated with indazole and its derivatives, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This includes the development of new drugs that can overcome problems associated with antimicrobial resistance .
properties
IUPAC Name |
(Z)-4-[(1-methylindazol-3-yl)amino]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-9-5-3-2-4-8(9)12(14-15)13-10(16)6-7-11(17)18/h2-7H,1H3,(H,17,18)(H,13,14,16)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPLBQQJSXXHFY-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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